4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

Lipophilicity logP Methylene spacer effect

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid (CAS 1519386-37-8; MF C₉H₁₁F₂N₃O₂; MW 231.20) is a heterocyclic pyrimidine-5-carboxylic acid derivative bearing three synthetically orthogonal functional groups: a 4-difluoromethyl (–CF₂H) substituent, a 2-dimethylaminomethyl (–CH₂N(CH₃)₂) side chain, and a 5-carboxylic acid (–COOH) anchor. The compound is supplied as a research intermediate by multiple international vendors at purities of 97–98%, and is catalogued within the Enamine REAL database (EN300-685737) as an on-demand screening building block.

Molecular Formula C9H11F2N3O2
Molecular Weight 231.20 g/mol
Cat. No. B15310787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
Molecular FormulaC9H11F2N3O2
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC=C(C(=N1)C(F)F)C(=O)O
InChIInChI=1S/C9H11F2N3O2/c1-14(2)4-6-12-3-5(9(15)16)7(13-6)8(10)11/h3,8H,4H2,1-2H3,(H,15,16)
InChIKeyYYZFSDYSYZHQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid: A Trifunctional Fluorinated Pyrimidine Building Block for Medicinal Chemistry Procurement


4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid (CAS 1519386-37-8; MF C₉H₁₁F₂N₃O₂; MW 231.20) is a heterocyclic pyrimidine-5-carboxylic acid derivative bearing three synthetically orthogonal functional groups: a 4-difluoromethyl (–CF₂H) substituent, a 2-dimethylaminomethyl (–CH₂N(CH₃)₂) side chain, and a 5-carboxylic acid (–COOH) anchor . The compound is supplied as a research intermediate by multiple international vendors at purities of 97–98%, and is catalogued within the Enamine REAL database (EN300-685737) as an on-demand screening building block [1]. Its structural architecture—combining a lipophilic hydrogen-bond-donating CF₂H group, a conformationally flexible basic tertiary amine side chain, and a derivatizable carboxylic acid—positions it as a scaffold of interest for parallel library synthesis in kinase inhibitor, anti-infective, and agrochemical discovery programs [2].

Why 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Its Closest In-Class Analogs


Within the 4-(difluoromethyl)pyrimidine-5-carboxylic acid chemotype, a single structural alteration—the presence or absence of a methylene (–CH₂–) spacer between the pyrimidine 2-position and the dimethylamino group—produces a reversal in computed logP from −2.43 (target compound) to +0.12 (direct-attached analog CAS 1342548-89-3), a difference exceeding 2.5 log units . This translates to an approximately 300-fold shift in octanol/water partition coefficient, fundamentally altering aqueous solubility, formulation behavior, and passive membrane permeability. Simultaneously, the methylene spacer decouples the amine's basicity from the electron-withdrawing pyrimidine ring, yielding a predicted pKa shift of ~4–5 units relative to the directly conjugated analog [1]. At physiological pH 7.4, the target compound's amine is substantially protonated (cationic), whereas the direct-attached analog remains predominantly neutral—a divergence that dictates differential salt formation, protein binding, and pharmacokinetic handling. Substituting the 4-CF₂H with 4-CH₃ (CAS 1540704-45-7) eliminates the lipophilic hydrogen-bond-donor capacity that the difluoromethyl group provides as a bioisostere for thiol, amine, or hydroxyl moieties [2]. These are not marginal variations; they are categorical physicochemical divergences that render these compounds non-interchangeable in any application where solubility, ionization, hydrogen-bonding, or metabolic profile matters.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid Versus Closest Structural Analogs


Lipophilicity Reversal: >2.5 logP Unit Difference Driven by a Single Methylene Spacer

The target compound (CAS 1519386-37-8) and its closest structural analog, 4-(difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid (CAS 1342548-89-3), differ exclusively by the presence (target) or absence (analog) of a methylene spacer between the pyrimidine C2 and the dimethylamino nitrogen. Computed logP values sourced from the same vendor (Fluorochem) under consistent methodology reveal that this single atom insertion inverts the lipophilicity profile: the target compound has logP = −2.43, whereas the direct-attached analog registers logP = +0.12 . The ΔlogP of −2.55 units corresponds to a ~355-fold lower octanol/water partition coefficient for the target compound, rendering it substantially more hydrophilic and predicting markedly higher aqueous solubility . This level of lipophilicity divergence within a congeneric pair is pharmacologically meaningful: a logP difference of >1 unit is generally sufficient to alter oral absorption classification, blood–brain barrier penetration probability, and metabolic clearance pathway assignment [1].

Lipophilicity logP Methylene spacer effect Partition coefficient

Ionization State Divergence at Physiological pH: Methylene Spacer Decouples Amine Basicity from Pyrimidine Electron Withdrawal

The basicity of the dimethylamino nitrogen differs fundamentally between the target compound and its direct-attached analog due to electronic conjugation effects. In the direct-attached analog (CAS 1342548-89-3), the dimethylamino lone pair is conjugated into the electron-deficient pyrimidine ring, substantially suppressing basicity. Computed data for the closely related 2-(dimethylamino)pyrimidine-5-carboxylic acid show an acid pKa of approximately 3.91, with a LogD at pH 7.4 of −2.12, indicating the amine remains largely unprotonated at physiological pH [1]. In contrast, the target compound's methylene spacer electronically insulates the amine from the pyrimidine ring. The analogous dimethylaminomethyl-pyridine system has a predicted pKa of 8.79 , and the target compound's dimethylaminomethyl group is expected to exhibit a pKa in the range of 8.0–9.0. At pH 7.4, this predicts the target compound's amine to be approximately 50–80% protonated (cationic), versus <1% protonation for the direct-attached analog [2].

pKa Ionization state Amine basicity Physiological pH

Purity and Multi-Vendor Supply Redundancy: 97–98% Versus 95% for the Closest Analog

The target compound (CAS 1519386-37-8) is commercially available at consistent purities of 97% (AKSci) and 98% (Fluorochem, Leyan) across at least four independent suppliers (Fluorochem, AKSci, Leyan, Enamine) . This multi-vendor redundancy provides procurement resilience and competitive pricing. In contrast, the closest structural analog, 4-(difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid (CAS 1342548-89-3), is listed at a lower minimum purity of 95% (Fluorochem), with fewer verified suppliers . The target compound is catalogued in the Enamine REAL Space (EN300-685737) with defined pricing at multiple scales (50 mg to 10 g), confirming its status as a readily accessible building block for library synthesis [1]. The purity differential (97–98% vs. 95%) may appear modest, but for applications involving amide coupling at the 5-COOH position—where residual amine or acid impurities can stoichiometrically poison coupling reagents—a 2–3% purity advantage reduces the impurity burden by 40–60% (from 5% to 2–3% total impurities) [2].

Purity Supply chain Vendor comparison Quality specification

Trifunctional Scaffold Architecture: Three Orthogonally Derivatizable Positions Versus Two in Mono- or Di-substituted Analogs

The target compound possesses three chemically distinct functional groups that can be derivatized orthogonally: (i) the 5-COOH group serves as a universal anchor for amide coupling, esterification, or reduction; (ii) the 2-CH₂N(CH₃)₂ side chain enables quaternization, N-oxide formation, or directed ortho-metalation; (iii) the 4-CF₂H group provides a metabolically stable lipophilic hydrogen-bond-donor motif that can also undergo further fluorination chemistry [1]. By comparison, 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid (CAS 927803-35-8) lacks the 4-CF₂H group entirely, offering only two functional handles and forfeiting the hydrogen-bond-donor pharmacophore . Similarly, 4-(difluoromethyl)pyrimidine-5-carboxylic acid (CAS 1340535-05-8) carries only the CF₂H and COOH groups with no basic amine handle, limiting its utility in diversity-oriented synthesis to two diversity vectors . The target compound's trifunctional architecture delivers three independent diversity points, enabling the construction of libraries with 10³–10⁶ members from a single core scaffold when subjected to parallel chemistry at each position [2].

Scaffold architecture Orthogonal derivatization Library synthesis Building block

Difluoromethyl Hydrogen-Bond-Donor Capacity: A Pharmacophoric Feature Absent in 4-Methyl and 4-Unsubstituted Analogs

The 4-CF₂H substituent on the target compound functions as a lipophilic hydrogen-bond donor (HBD) with experimentally characterized hydrogen-bond acidity (A parameter) comparable to thiophenol (A = 0.12), aniline (A = 0.12–0.13), and amine NH groups, but notably weaker than hydroxyl (A = 0.33–0.37) [1]. Quantitative Abraham solvation parameter analysis showed that the CF₂H group's hydrogen-bond acidity value A falls in the range 0.10–0.13 across multiple aromatic scaffolds, while contributing a positive ΔlogP of approximately +0.3–0.5 units relative to OCH₃ comparators [1]. In contrast, the 4-CH₃ analog (CAS 1540704-45-7: 2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid) bears a methyl group at position 4 that cannot act as an HBD, eliminating this pharmacophoric interaction entirely. Similarly, the 4-unsubstituted analog (CAS 927803-35-8) offers no HBD at position 4 . The combination of the CF₂H HBD with the 5-COOH HBD and the 2-amine hydrogen-bond acceptor creates a distinctive three-point H-bond pharmacophore not replicable by any of the closest analogs [2].

CF₂H bioisostere Hydrogen bond donor Lipophilic hydrogen bond Pharmacophore

Procurement-Driven Application Scenarios for 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid


Parallel Amide Library Synthesis via 5-COOH Derivatization with Retention of CF₂H H-Bond Donor

The 5-carboxylic acid group serves as the primary anchor for HATU- or EDCI-mediated amide coupling with diverse amine building blocks. Because the target compound's logP (−2.43) predicts high aqueous solubility, amide coupling reactions can be conducted in mixed aqueous-organic solvent systems (e.g., DMF/water or acetonitrile/water) that would be unsuitable for the more lipophilic direct-attached analog (logP +0.12). The 2-dimethylaminomethyl side chain remains protonated under standard coupling conditions (pH 7–8, Hünig's base), providing in-situ aqueous solubility during workup and facilitating product purification by reverse-phase chromatography . The CF₂H group at position 4 is chemically inert under amide coupling conditions and retains its hydrogen-bond-donor pharmacophore in the final library products, enabling systematic SAR exploration of HBD interactions at target protein active sites [1].

Kinase Inhibitor Scaffold with Tunable Basicity for Type I–III Inhibitor Design

The pyrimidine-5-carboxylic acid core with a 2-basic side chain maps onto established kinase inhibitor pharmacophore models, where the pyrimidine ring can engage the hinge region via N1/N3 hydrogen bonding, the 5-COOH (or derived amide) extends toward the solvent channel or DFG motif, and the 2-dimethylaminomethyl group provides a solubilizing basic center whose protonation state is tunable by pH . The methylene spacer preserves amine basicity (predicted pKa 8.0–9.0) independent of ring electronics, enabling the design of type II (DFG-out) and type III (allosteric) inhibitors where a cationic amine–carboxylate salt bridge with a conserved glutamate or aspartate residue contributes to binding affinity [1]. The CF₂H group at the 4-position can simultaneously act as a lipophilic H-bond donor to the backbone carbonyl of a hinge residue, a binding mode inaccessible to 4-CH₃ or 4-H analogs [2].

Agrochemical Lead Optimization Leveraging CF₂H Metabolic Stability and Dimethylaminomethyl Phloem Mobility

In agrochemical discovery, the difluoromethyl group is established as a privileged motif for moderating metabolic stability, lipophilicity, and bioavailability in pesticide molecules . The target compound combines this CF₂H benefit with a dimethylaminomethyl side chain that, when protonated at physiological pH (~50–80% cation at pH 7.4), can confer phloem mobility via the ion-trap mechanism—a desirable property for systemic fungicides, insecticides, or herbicides that must translocate to distal plant tissues [1]. The 5-COOH group provides a handle for pro-pesticide esterification (e.g., methyl, ethyl, or isopropyl esters) to modulate cuticular penetration, after which plant esterases liberate the active free acid [2]. This trifunctional architecture is absent from analogs lacking either the 2-basic side chain or the 4-CF₂H group.

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The CF₂H group in the target compound provides a distinctive ¹⁹F NMR signal (two diastereotopic fluorine atoms with characteristic geminal ²J_FF coupling of ~250–290 Hz and ¹H–¹⁹F coupling of ~55 Hz) that can serve as a sensitive probe in fragment-based drug discovery (FBDD) by ¹⁹F NMR . When incorporated into fragment libraries via 5-COOH amidation or esterification, the CF₂H reporter enables direct detection of protein–ligand binding through changes in ¹⁹F chemical shift, line width, or relaxation parameters upon target engagement [1]. The 2-dimethylaminomethyl group provides additional ¹H NMR reporter signals (N(CH₃)₂ singlet at ~2.2–2.4 ppm) for orthogonal ¹H-based screening (WaterLOGSY, STD, CPMG). The compound's favorable aqueous solubility (predicted from logP −2.43) makes it suitable for screening at the high fragment concentrations (200–1000 µM) typically required in FBDD campaigns, a practical advantage over more lipophilic CF₂H-containing fragments [2].

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.